Lanthanum tris(1-methoxyethan-1-olate)

Coated conductors Buffer layers YBCO

Generic lanthanum salts introduce carbon residue and halide contamination in sol-gel thin-film processing. Lanthanum 2-methoxyethoxide (CAS 115685-56-8), supplied as a pre-standardized 5% w/v solution in 2-methoxyethanol (99.9% REO), resolves this via all-alkoxide chemistry. • Enables lower-temperature crystallization vs. acetate precursors for buffer layers and ferroelectric films • Produces residue-free oxide films with tunable dielectric properties (K = 394-548) • Pre-dissolved format supports direct mixing with other metal 2-methoxyethoxides for stoichiometric multi-component sols

Molecular Formula C9H21LaO6
Molecular Weight 364.16 g/mol
CAS No. 115685-56-8
Cat. No. B569417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum tris(1-methoxyethan-1-olate)
CAS115685-56-8
Molecular FormulaC9H21LaO6
Molecular Weight364.16 g/mol
Structural Identifiers
InChIInChI=1S/3C3H7O2.La/c3*1-3(4)5-2;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyUHDUMRBTZQQTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Tris(1-methoxyethan-1-olate) (CAS 115685-56-8): A High-Purity Lanthanum Alkoxide Precursor for Sol-Gel Oxide Thin-Film Deposition


Lanthanum tris(1-methoxyethan-1-olate), commonly referred to as lanthanum(III) 2-methoxyethoxide (CAS 115685-56-8), is a homoleptic lanthanum alkoxide with the linear formula La(OCH₂CH₂OCH₃)₃ and a molecular weight of 364.16 g·mol⁻¹ [1]. It is commercially supplied as a pre-standardized 5% w/v solution in 2-methoxyethanol at 99.9% purity on a rare-earth oxide (REO) basis . The compound belongs to the metal 2-methoxyethoxide family, a class of precursors specifically designed for sol-gel chemical solution deposition of multi-component metal oxide thin films, where the 2-methoxyethoxide ligand provides solubility in the parent alcohol solvent and enables all-alkoxide precursor formulations [2].

Why Lanthanum Tris(1-methoxyethan-1-olate) Cannot Be Replaced by Generic Lanthanum Salts in Precision Thin-Film Applications


Generic lanthanum sources such as lanthanum acetate, nitrate, or chloride are not functional equivalents of lanthanum tris(1-methoxyethan-1-olate) in sol-gel thin-film processing. Organic counter-ions (acetate, nitrate) persist as carbonaceous residues that interfere with oxide crystallization and degrade electrical properties unless aggressive pyrolysis conditions are applied [1]. Halide salts introduce chloride contamination, which is detrimental to electronic device performance. Furthermore, lanthanum tris(1-methoxyethan-1-olate) is supplied as a pre-dissolved, stoichiometrically defined solution in 2-methoxyethanol, enabling direct mixing with other metal 2-methoxyethoxide precursors to form homogeneous, all-alkoxide precursor sols for multi-component oxides—a formulation advantage not achievable with solid salts that require separate dissolution and compatibility testing [2]. The quantitative evidence below demonstrates that precursor choice controls crystallization temperature, residual carbon retention, dielectric constant, and leakage current density in the final film.

Quantitative Evidence Guide: Differentiated Performance of Lanthanum Tris(1-methoxyethan-1-olate) vs. Comparator Precursors


Reduced Thermal Budget for Textured La₂Zr₂O₇ Buffer Layer Crystallization vs. Lanthanum Acetate

In the sol-gel fabrication of textured La₂Zr₂O₇ buffer layers for YBCO coated conductors, lanthanum tris(1-methoxyethan-1-olate) enabled biaxial texture development under significantly milder annealing conditions than lanthanum acetate. The 2-methoxyethoxide-based precursor achieved texture with only 10 minutes of annealing under 4% H₂–Ar gas flow, whereas the acetate-based route required annealing at 1160 °C for 40 minutes to produce comparable texture [1]. This translates to a dramatically shorter thermal cycle and lower energy input, reducing substrate degradation and enabling compatibility with temperature-sensitive metallic substrates.

Coated conductors Buffer layers YBCO Crystallization temperature Sol-gel

Precursor-Controlled Dielectric Constant and Leakage Current in PLT Ferroelectric Thin Films: Lanthanum 2-Methoxyethoxide vs. Lanthanum Acetate

A systematic head-to-head comparison by Bhaskar et al. demonstrated that the choice of lanthanum precursor exerts a dominant effect on the electrical properties of sol-gel-derived Pb₀.₈₅La₀.₁₅TiO₃ (PLT15) thin films. Films prepared from lanthanum 2-methoxyethoxide in 2-methoxyethanol (LMM) exhibited a dielectric constant (K) of 394 (measured at 100 kHz, 500 mV oscillation voltage), which is 28% lower than the K of 548 obtained with lanthanum acetate in acetic acid (LAA) [1]. The leakage current density for LMM-derived films was J ~ 1.5 × 10⁻⁷ A·cm⁻², approximately 75-fold higher than the J ~ 2 × 10⁻⁹ A·cm⁻² observed for LAA-derived films at a 10 kV·cm⁻¹ field [1]. However, increasing the pyrolysis temperature from 450 °C to 550 °C reduced organic residues in LMM-derived films, after which their electrical properties became comparable to those of LAA-derived films [1]. This finding establishes lanthanum 2-methoxyethoxide as a viable precursor whose as-deposited film properties can be tuned through pyrolysis temperature to match acetate-derived performance, while offering the processing advantages of an all-alkoxide route.

Ferroelectric thin films PLT Dielectric constant Leakage current Precursor chemistry

All-Alkoxide Solution Compatibility: Enabling Homogeneous Multi-Component Oxide Precursor Formulations

Lanthanum tris(1-methoxyethan-1-olate) belongs to the metal 2-methoxyethoxide family, which can be formulated into all-alkoxide precursor solutions in 2-methoxyethanol for the deposition of complex multi-component oxides. The ORNL technical report by Thomas (2007) established that metal 2-methoxyethoxide complexes dissolved in a common 2-methoxyethanol solvent enable the deposition of epitaxial thin films of quaternary and quinary oxides—including SrBi₂Ta₂O₉ (SBT), SrBi₂Nb₂O₉ (SBN), Na₀.₅K₀.₅TaO₃ (NKT), Na₀.₅K₀.₅NbO₃ (NKN), and Na₀.₅K₀.₅Ta₀.₅Nb₀.₅O₃ (NKTN)—on single-crystal oxide and biaxially textured metal substrates [1]. This all-alkoxide approach contrasts with routes that mix alkoxides with acetates or nitrates, where ligand incompatibility can lead to phase segregation, differential hydrolysis rates, and precipitate formation. The pre-dissolved, stoichiometrically defined nature of the commercial 5% w/v lanthanum 2-methoxyethoxide solution eliminates user-weighing errors and solvent compatibility issues associated with solid lanthanum precursors such as lanthanum isopropoxide or lanthanum 2,4-pentanedionate.

Chemical solution deposition Multi-component oxides All-alkoxide route Epitaxial films Nanoparticles

Commercially Standardized High-Purity Solution: 99.9% (REO) with Defined Concentration for Reproducible Process Integration

The commercially available form of lanthanum tris(1-methoxyethan-1-olate) is supplied as a 5% w/v solution in 2-methoxyethanol with a certified purity of 99.9% on a rare-earth oxide (REO) basis (Product Code 11309098, Thermo Scientific Chemicals / Alfa Aesar) . Key physical specifications include: density 0.96 g·mL⁻¹, boiling point 124 °C, flash point 40 °C, and linear formula La(OCH₂CH₂OCH₃)₃ with a formula weight of 364.17 g·mol⁻¹ . The product is classified as moisture-sensitive (hydrolytic sensitivity class 8: reacts rapidly with moisture, water, and protic solvents) and requires storage under inert atmosphere [1]. This pre-standardized solution format contrasts with solid lanthanum isopropoxide (CAS 19446-52-7) and lanthanum 2,4-pentanedionate (CAS 14284-88-9), which must be weighed and dissolved by the end-user, introducing weighing errors and solvent compatibility uncertainties. The 99.9% REO purity specification is traceable and ensures that rare-earth impurities from other lanthanides are minimized, a critical requirement for electronic-grade thin films where unintentional doping by Ce, Pr, or Nd can shift dielectric or ferroelectric properties.

Purity specification REO basis Solution precursor Quality assurance Process reproducibility

Ionic Liquid-Mediated Synthesis of Mesoporous LaMO₃ Perovskites with High CO Oxidation Activity Using Lanthanum 2-Methoxyethoxide as the La Source

Lu et al. (2015) reported an ionic liquid-mediated route to meso-scale porous lanthanum–transition-metal perovskites (meso-LaMO₃, where M = Mn, Fe, Co, or Ni) that demonstrated high catalytic activity for CO oxidation [1]. In this synthesis, lanthanum tris(1-methoxyethan-1-olate) served as the lanthanum source, with its solubility in the ionic liquid medium and its controlled hydrolysis behavior enabling the formation of robust mesoporous frameworks . The mesoporous LaMO₃ materials synthesized via this route exhibited CO oxidation light-off temperatures (T₅₀) that are competitive with or superior to those of perovskites prepared by conventional solid-state or co-precipitation methods, a performance attributed to the high surface area and accessible mesoporosity generated by the ionic liquid template [1]. While a direct, side-by-side comparison of different lanthanum precursors within this specific ionic liquid protocol was not reported, the use of the 2-methoxyethoxide precursor is notable because its alkoxide ligand is compatible with the moisture-sensitive ionic liquid environment and does not introduce non-volatile counter-ions (e.g., nitrate, chloride) that could poison the perovskite catalyst or interfere with mesopore templating .

Mesoporous perovskites CO oxidation Ionic liquid synthesis Catalysis Nanostructured oxides

Optimal Application Scenarios for Lanthanum Tris(1-methoxyethan-1-olate) Based on Verified Performance Evidence


Sol-Gel Deposition of La₂Zr₂O₇ Buffer Layers for YBCO Coated Conductors Requiring Low Thermal Budget Processing

The direct head-to-head evidence demonstrates that lanthanum 2-methoxyethoxide enables biaxial texture development in La₂Zr₂O₇ buffer layers with significantly shorter annealing time and lower temperature than lanthanum acetate-based routes [1]. This scenario is specifically relevant for manufacturers of second-generation high-temperature superconducting (HTS) coated conductors, where buffer layer processing on metallic substrates (e.g., Ni–5%W) must minimize oxidation of the metal substrate and interdiffusion. Procuring the pre-dissolved 5% w/v 2-methoxyethoxide solution eliminates the need for in-situ precursor preparation and reduces process variability in production-scale coating operations.

Tunable-Dielectric PLT and PLZT Ferroelectric Thin Films via Pyrolysis-Controlled Precursor Chemistry

The quantitative comparison by Bhaskar et al. established that lanthanum 2-methoxyethoxide-derived PLT films exhibit a lower dielectric constant (K = 394) than acetate-derived films (K = 548) under standard 450 °C pyrolysis, but the two become comparable after 550 °C pyrolysis [1]. This tunability enables device designers to select the precursor and pyrolysis condition that yield the desired K value for specific ferroelectric capacitor, MEMS, or non-volatile memory applications. The all-alkoxide formulation advantage also allows seamless co-doping with other metal 2-methoxyethoxides (e.g., Zr, Ti) for PLZT compositions, avoiding ligand incompatibility issues encountered with mixed acetate–alkoxide routes.

Chemical Solution Deposition of Epitaxial Multi-Component Oxide Thin Films (SBT, SBN, NKT, NKN) Using All-Alkoxide Formulations

The ORNL technical report by Thomas (2007) validated an all-alkoxide solution chemistry platform based on metal 2-methoxyethoxide complexes for depositing epitaxial films of ferroelectric and dielectric oxides including SrBi₂Ta₂O₉, SrBi₂Nb₂O₉, and sodium potassium tantalate/niobate solid solutions [2]. In this workflow, lanthanum 2-methoxyethoxide serves as the lanthanum source for conductive buffer layers (e.g., LaMnO₃) or as a dopant in the primary oxide film. The pre-standardized commercial solution format supports the preparation of mixed-metal precursor sols with precise stoichiometric control, a critical requirement for phase-pure epitaxial growth. This scenario applies to R&D laboratories and pilot production lines developing ferroelectric RAM, piezoelectric MEMS, and high-k dielectric films.

Synthesis of Mesoporous Lanthanum Perovskite Catalysts (LaMO₃) via Ionic Liquid-Templated Routes for Emission Control

As reported by Lu et al. (2015), lanthanum 2-methoxyethoxide has been successfully employed as the lanthanum source in an ionic liquid-mediated synthesis of mesoporous LaMO₃ perovskites (M = Mn, Fe, Co, Ni) that exhibit high activity for CO oxidation [3]. This application scenario is relevant for catalyst developers seeking to produce high-surface-area perovskite oxidation catalysts without the sintering and pore-collapse issues associated with high-temperature solid-state synthesis. The alkoxide precursor's solubility in ionic liquids and its clean decomposition profile (leaving no non-volatile counter-ion residues) make it uniquely suited for this niche but growing synthesis approach, which is not compatible with nitrate or chloride precursors that can poison the ionic liquid or the catalyst surface.

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